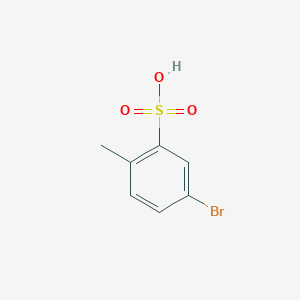

5-Bromo-2-methylbenzene-1-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-methylbenzene-1-sulfonic acid is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-2-methylbenzene-1-sulfonic acid is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their stability and reactivity .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the this compound . The downstream effects of this pathway include the formation of a more complex organic compound with altered properties .

Pharmacokinetics

Given its molecular weight of 2511 , it is likely to have good bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This substitution can significantly alter the properties of the original compound, potentially leading to changes in its reactivity, stability, and biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles in the reaction environment can affect the compound’s reactivity and the outcome of the substitution reaction . Additionally, factors such as temperature, pH, and solvent can also impact the compound’s stability and efficacy .

Biologische Aktivität

5-Bromo-2-methylbenzene-1-sulfonic acid, with the molecular formula C7H7BrO3S and a molecular weight of approximately 251.1 g/mol, is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring, contributing to its chemical reactivity and solubility. The sulfonic acid group enhances its solubility in polar solvents, making it suitable for various biological assays.

Target of Action:

this compound primarily targets organic compounds through electrophilic aromatic substitution. This process involves the compound acting as an electrophile, where it can react with nucleophiles present in biological systems.

Mode of Action:

The compound's electrophilic nature allows it to form stable covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that affect enzyme activity, protein-protein interactions, and cellular signaling pathways.

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Enzyme Inhibition/Activation: The modification of enzymes through sulfonamide bond formation can either inhibit or activate their function depending on the specific target.

- Gene Expression: The compound can influence gene expression by interacting with transcription factors and metabolic enzymes, potentially altering cellular metabolism.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB). This property indicates its potential for systemic effects when administered in vivo.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| Sodium 5-bromo-2-methylbenzene-1-sulfinate | Antimicrobial | |

| Sulfonamide derivatives | Enzyme inhibitors | |

| Other sulfonic acids | Antifungal |

Case Studies

Case Study 1: Effects on Insulin Signaling

Research has indicated that sulfonic acids can regulate low molecular weight protein tyrosine phosphatase (LMW-PTP), which is involved in insulin signaling pathways. Inhibition of LMW-PTP has been associated with enhanced insulin sensitivity in diet-induced obese mice .

Case Study 2: Enzyme Interaction Studies

In vitro studies have shown that compounds with sulfonic acid moieties can interact with various enzymes, leading to significant alterations in their activity profiles. These findings suggest that this compound may have similar effects on specific target enzymes .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Bromo-2-methylbenzene-1-sulfonic acid plays a crucial role in several scientific applications:

Organic Synthesis

The compound is utilized as an activating and protecting group in various organic synthesis reactions. Its sulfonic acid functionality enhances the electrophilicity of aromatic compounds, facilitating further substitutions.

Example Application:

- Preparation of 5-bromo-2-naphthol: The sulfonic acid group acts as a protective group during the Sandmeyer reaction, allowing for selective functionalization of the naphthol derivative.

Dye Industry

The presence of the sulfonic acid group significantly increases water solubility, making it suitable for applications in dye manufacturing. This property is essential for creating water-soluble dyes that can be easily applied to textiles.

Outcome:

- Enhanced solubility leads to better dye uptake and uniform coloration in fabrics.

Medicinal Chemistry

In medicinal chemistry, this compound is used in synthesizing various biologically active compounds. Its electrophilic nature allows it to participate in reactions that form new carbon-carbon bonds, which are vital for drug development.

Case Study:

Research has shown that derivatives of this compound exhibit potential anti-cancer properties, making it a candidate for further investigation in cancer therapeutics.

Eigenschaften

IUPAC Name |

5-bromo-2-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLVDGTVIOCGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569251 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-17-6 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.